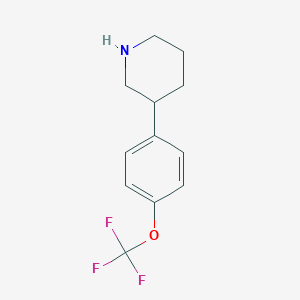

3-(4-(Trifluoromethoxy)phenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-(trifluoromethoxy)phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)piperidine typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with piperidine under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst in an anhydrous dichloromethane solvent at room temperature . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenylpiperidines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Soluble Epoxide Hydrolase Inhibition

One of the primary applications of 3-(4-(trifluoromethoxy)phenyl)piperidine is as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of fatty acid epoxides, which are involved in numerous physiological processes, including inflammation and pain modulation. The inhibition of sEH can lead to:

- Anti-inflammatory Effects : Research indicates that compounds like this compound can reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Properties : Studies have shown that sEH inhibitors can protect against neurodegeneration and neuropathic pain, suggesting therapeutic potential in neurological disorders .

2. Cancer Research

The compound has also been investigated for its potential use in cancer therapies. In particular:

- RAS Pathway Inhibition : Compounds similar to this compound have been designed to disrupt protein-protein interactions within the RAS signaling pathway, which is frequently mutated in cancers. This disruption can inhibit tumor growth and induce apoptosis in cancer cells .

- Case Study : A study demonstrated that a related compound showed selective lethality against cancer cell lines with RAS mutations, indicating that targeting this pathway could be effective in specific cancer types .

Pharmacological Studies

1. In Vivo Efficacy

Research involving animal models has provided insights into the pharmacological efficacy of this compound:

- Hypertension Models : In hypertensive rats, administration of sEH inhibitors resulted in reduced blood pressure and improved vascular function, highlighting their potential in cardiovascular therapies .

- Pain Models : In models of neuropathic pain, treatments with sEH inhibitors led to significant reductions in pain responses, suggesting their utility in pain management strategies .

Data Tables

The following table summarizes key findings from studies involving this compound:

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethoxy)phenyl-containing compounds: These include various derivatives with similar structural motifs, such as polydithienylpyrroles and trifluoromethylpyridines

Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in similar applications, particularly in agrochemicals and pharmaceuticals.

Uniqueness

3-(4-(Trifluoromethoxy)phenyl)piperidine is unique due to its combination of a piperidine ring and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

3-(4-(Trifluoromethoxy)phenyl)piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20F3N5O2. The compound features a piperidine ring, a trifluoromethoxy group, and a phenyl moiety, which contribute to its unique chemical behavior and biological activity. The trifluoromethoxy substitution enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Biological Activities

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that this compound and its derivatives act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are known for their anti-inflammatory and vasodilatory effects. The inhibition of sEH can lead to increased levels of EETs, thereby exerting anti-inflammatory effects in various animal models .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, one study evaluated the compound 1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU), which showed a marked reduction in inflammation in lipopolysaccharide (LPS)-challenged murine models .

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Qiu et al. (2011) | Murine model | 10-50 | Reduced infarct volume |

| Tu et al. (2018) | Cerebral occlusion | 10 | Improved sensorimotor function |

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various pathogens has been determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections.

4. Anticancer Potential

In vitro assays have shown that this compound can inhibit cancer cell proliferation. The mechanism is hypothesized to involve apoptosis induction through increased caspase activity, suggesting its utility as an anticancer agent .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting sEH, the compound increases EET levels, promoting anti-inflammatory pathways.

- Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways related to growth and apoptosis.

- Phosphodiesterase Inhibition : This activity can enhance cyclic AMP levels, further modulating intracellular signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Neuroprotective Effects : In a study involving transient middle cerebral artery occlusion in rats, TPPU treatment significantly decreased infarct volume and improved neurological outcomes .

- Antidepressant Activity : Research has indicated that TPPU may act as a rapid antidepressant in murine models, showcasing its versatile pharmacological profile .

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOHPDWXDZFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.